molecular formula C22H16N4O5 B4196312 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide

Cat. No.: B4196312
M. Wt: 416.4 g/mol
InChI Key: PNPXJAOEJSCGDI-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5/c1-30-19-13-7-4-10-16(19)20-24-22(31-25-20)15-9-3-2-8-14(15)21(27)23-17-11-5-6-12-18(17)26(28)29/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPXJAOEJSCGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of reagents such as ammonium thiocyanate and triethylene glycol at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxadiazole ring or the aromatic substituents.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as xanthine oxidase and acetylcholinesterase by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Molecular docking studies have provided insights into the binding interactions between the compound and its targets, highlighting the importance of specific functional groups in these interactions .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide stands out due to its unique combination of structural features and biological activities. Similar compounds include other 1,2,4-oxadiazole derivatives, such as those containing different aromatic substituents or additional functional groups These compounds may share some biological activities but differ in their potency, selectivity, and specific applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide

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